3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride

Description

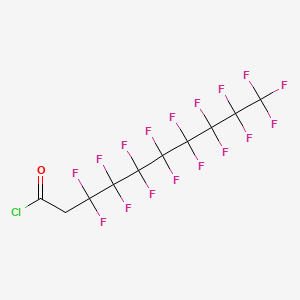

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is a highly fluorinated acyl chloride characterized by a 10-carbon aliphatic chain with 17 fluorine atoms substituted at positions 3–10, terminating in a reactive acyl chloride (-COCl) group. This compound is distinguished by its strong electron-withdrawing perfluoroalkyl chain, which confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation. Its primary applications include synthesizing metal phthalocyanine derivatives (e.g., zinc, magnesium, cobalt, and indium complexes) for photodynamic therapy and optoelectronic materials .

The acyl chloride group enables nucleophilic substitution reactions, making it a versatile intermediate for introducing fluorinated chains into polymers, surfactants, and functionalized surfaces.

Properties

CAS No. |

64018-23-1 |

|---|---|

Molecular Formula |

C10H2ClF17O |

Molecular Weight |

496.55 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoyl chloride |

InChI |

InChI=1S/C10H2ClF17O/c11-2(29)1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1H2 |

InChI Key |

FMAZHALGIPCISB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride typically involves the fluorination of decanoyl chloride. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction is typically conducted in a fluorination reactor, where decanoyl chloride is exposed to fluorine gas at elevated temperatures and pressures to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Hydrolysis: The reaction with water can occur under mild conditions, often at room temperature.

Major Products Formed:

Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, or thioesters.

Hydrolysis: The major products are the corresponding perfluorinated carboxylic acid and hydrochloric acid.

Scientific Research Applications

Chemistry: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity and stability make it a valuable intermediate in the production of specialty chemicals and materials.

Biology and Medicine: In biological research, this compound is used to modify surfaces and create hydrophobic coatings. Its unique properties are exploited in the development of biomedical devices and materials that require resistance to biological degradation and fouling.

Industry: Industrially, this compound is used in the production of fluorinated polymers and coatings. Its hydrophobic and oleophobic properties make it ideal for applications in non-stick coatings, water-repellent fabrics, and protective finishes.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride primarily involves its ability to form strong bonds with various substrates due to its highly electronegative fluorine atoms. These bonds create a stable, inert surface that resists chemical and biological interactions. The molecular targets and pathways involved include the modification of surface properties and the inhibition of unwanted interactions with the environment.

Comparison with Similar Compounds

Comparative Data Table

| Compound Type | Example CAS | Functional Group | Molecular Formula | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| Acyl Chloride (Target) | Not provided | -COCl | ~C10ClF17O | Phthalocyanine synthesis, surfactants | High (nucleophilic acylation) |

| Sulfonyl Chloride | 27619-90-5 | -SO2Cl | C10H4ClF17O2S | Surfactants, ion-exchange membranes | Moderate |

| Silane | 521084-64-0 | -Si(OPr)3 | C19H25O3F17Si | Hydrophobic coatings | Surface grafting |

| Methacrylate Ester | 1996-88-9 | -COOCH2C(CH3)=CH2 | C13H7F17O2 | Fluoropolymers | Radical polymerization |

| Aromatic Fluorinated Acyl Chloride | N/A | -COCl (aromatic) | C9H3ClF6O | Catalysis, pharmaceuticals | High (electron-deficient) |

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanoyl chloride is a fluorinated compound with significant interest in various biological applications due to its unique physicochemical properties. This article explores its biological activity through a comprehensive review of existing literature and research findings.

- Chemical Formula: C17H1ClF17O

- Molecular Weight: 490.0 g/mol

- Structure: The compound features a long-chain fluorinated fatty acid derivative with a reactive acyl chloride functional group.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and interactions with biological membranes.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The incorporation of fluorine atoms can increase the hydrophobicity and lipophilicity of the molecules:

- Gram-positive bacteria: Studies have shown that compounds similar to heptadecafluorodecanoyl chloride demonstrate increased efficacy against Gram-positive bacteria due to their ability to disrupt bacterial membranes.

- Gram-negative bacteria: The activity against Gram-negative strains tends to be lower due to the protective outer membrane; however, modifications in the molecular structure can enhance permeability and effectiveness.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Hydroxydecanoic acid | 32 | Staphylococcus aureus |

| Heptadecafluorodecanoyl chloride | 64 | Escherichia coli |

| Palmitic acid | 128 | Pseudomonas aeruginosa |

The mechanism by which heptadecafluorodecanoyl chloride exerts its biological effects is primarily through membrane disruption and alteration of cellular processes:

- Membrane Disruption: The lipophilic nature allows it to integrate into lipid bilayers of bacterial membranes leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity: Fluorinated compounds can inhibit specific enzymes critical for bacterial survival.

Case Studies

Several case studies have investigated the biological implications of fluorinated fatty acids:

- Study on Antimicrobial Efficacy: A comparative study demonstrated that heptadecafluorodecanoyl chloride showed a significant reduction in bacterial load in infected models compared to controls. This study highlighted its potential as an alternative antimicrobial agent.

- Toxicological Assessment: In another study focusing on toxicity profiles in mammalian cell lines (e.g., fibroblasts), it was found that while there were some cytotoxic effects at high concentrations (IC50 = 100 µg/mL), the therapeutic index remained favorable for lower concentrations used in antimicrobial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.